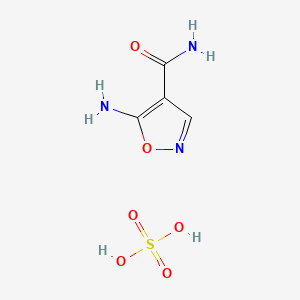

5-Aminoisoxazole-4-carboxamide hydrogensulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

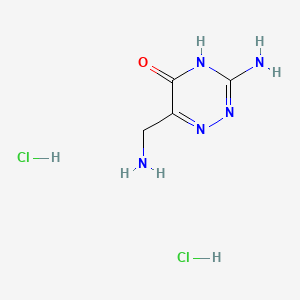

5-Aminoisoxazole-4-carboxamide hydrogensulfate is a heterocyclic organic compound . It has a molecular formula of C4H7N3O6S and a molecular weight of 225.18 g/mol . The IUPAC name is 5-amino-1,2-oxazole-4-carboxamide; sulfuric acid . The compound was created on May 30, 2012 .

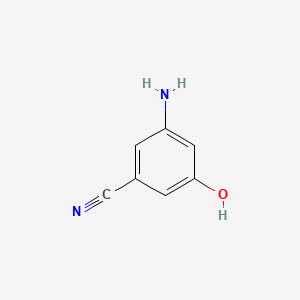

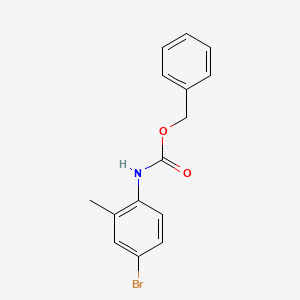

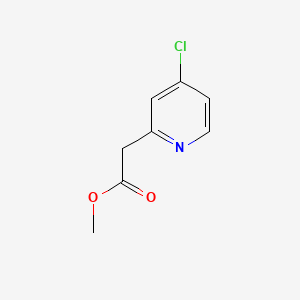

Molecular Structure Analysis

The InChI of 5-Aminoisoxazole-4-carboxamide hydrogensulfate is InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) . The InChIKey is IZAWQSSFWTZPAZ-UHFFFAOYSA-N . The canonical SMILES is C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O .Physical And Chemical Properties Analysis

5-Aminoisoxazole-4-carboxamide hydrogensulfate is a yellow to brown powder or solid . It has a storage temperature of room temperature . The hydrogen bond donor count is 4 .Scientific Research Applications

- Researchers have explored the potential of 5-Aminoisoxazole-4-carboxamide hydrogensulfate as an anticancer agent. Its unique structure and interactions with cellular pathways make it a candidate for inhibiting tumor growth and metastasis .

- In vitro studies suggest that this compound exhibits anti-inflammatory properties. It may modulate immune responses and reduce inflammation by targeting specific signaling pathways .

- Some investigations have focused on the neuroprotective effects of 5-Aminoisoxazole-4-carboxamide hydrogensulfate. It could potentially mitigate oxidative stress and protect neurons, making it relevant for conditions like Alzheimer’s disease and Parkinson’s disease .

- Preliminary studies indicate that this compound possesses antibacterial activity against certain pathogens. Researchers have explored its potential as a novel antibiotic agent .

- The compound’s structure suggests possible interactions with metabolic pathways. Researchers have investigated its effects on glucose metabolism, insulin sensitivity, and related disorders .

- Beyond its biological applications, 5-Aminoisoxazole-4-carboxamide hydrogensulfate serves as a building block in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties or specific drug-like features .

Anticancer Properties

Anti-Inflammatory Effects

Neuroprotection and Neurodegenerative Diseases

Antibacterial Activity

Metabolic Disorders and Diabetes

Chemical Synthesis and Medicinal Chemistry

properties

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAWQSSFWTZPAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719857 |

Source

|

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoisoxazole-4-carboxamide hydrogensulfate | |

CAS RN |

1273577-24-4 |

Source

|

| Record name | 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)